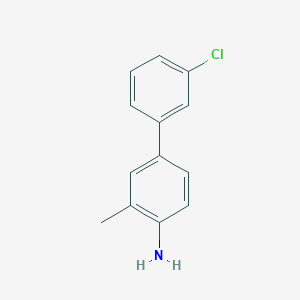

4-(3-Chlorophenyl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZLGXBMZDGQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 3 Chlorophenyl 2 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of such reactions on 4-(3-Chlorophenyl)-2-methylaniline is determined by the directing effects of the substituents on both phenyl rings.

The aniline-derived ring contains a strongly activating, ortho-, para-directing amino group (-NH₂) and a weakly activating, ortho-, para-directing methyl group (-CH₃). organicchemistrytutor.comunizin.org The combined influence of these groups strongly activates this ring towards electrophilic attack, primarily at the positions ortho and para to the powerful amino group. However, the position para to the amino group is already substituted with the 3-chlorophenyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group (positions 3 and 5). Steric hindrance from the adjacent methyl group and the bulky 3-chlorophenyl substituent may influence the distribution of ortho isomers.

The second aromatic ring contains a weakly deactivating, ortho-, para-directing chloro group (-Cl). organicchemistrytutor.comlibretexts.org This ring is significantly less reactive towards electrophiles compared to the aniline (B41778) ring, which is highly activated by the amino and methyl groups. Consequently, electrophilic aromatic substitution will preferentially occur on the 2-methylaniline ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reactions with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would lead to the introduction of a halogen atom onto the activated 2-methylaniline ring, likely at one of the positions ortho to the amino group. For instance, direct chlorination of unprotected anilines can be achieved using copper(II) chloride, yielding predominantly the para-chlorinated product, though ortho- and dichlorinated products can also form. beilstein-journals.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the activated ring. The strongly activating nature of the amino group often necessitates protection (e.g., through acetylation) to prevent oxidation and control the reaction.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO₃H) on the activated ring.

The interplay of activating and deactivating groups, along with steric factors, is crucial in predicting the precise outcome of these reactions.

Cross-Coupling Reactions at Halogenated Sites

The chlorine atom in 4-(3-chlorophenyl)-2-methylaniline is a key functional group for engaging in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl frameworks and other complex structures.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 4-(3-chlorophenyl)-2-methylaniline, the reaction would involve the palladium-catalyzed coupling of the chlorophenyl moiety with a variety of organoboron reagents, such as boronic acids or boronic esters. This transformation would replace the chlorine atom with a new aryl or vinyl group, leading to the formation of more complex biaryl or styrenyl derivatives.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of 4-(3-Chlorophenyl)-2-methylaniline

| Boronic Acid/Ester | Catalyst System (Example) | Product | Potential Application |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Methyl-4-(biphenyl-3-yl)aniline | Precursor to liquid crystals, pharmaceuticals |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-(4'-Methoxybiphenyl-3-yl)-2-methylaniline | Building block for organic electronics |

| Vinylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-(3-Vinylphenyl)-2-methylaniline | Monomer for polymer synthesis |

Note: The catalyst systems and resulting applications are illustrative and based on established methodologies for similar substrates.

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the chloro group of 4-(3-chlorophenyl)-2-methylaniline can participate in a range of other important cross-coupling reactions:

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling the chlorophenyl group with various amines, leading to the synthesis of complex diarylamines.

Sonogashira Coupling: The palladium- and copper-catalyzed coupling with terminal alkynes would introduce an alkynyl substituent, a valuable functional group for further transformations and a key component in many functional materials.

Heck Coupling: Reaction with alkenes under palladium catalysis would result in the formation of a new carbon-carbon bond, yielding substituted stilbene-like structures.

Cyclization and Annulation Reactions Leading to Novel Heterocycles

The presence of the aniline functional group in 4-(3-chlorophenyl)-2-methylaniline opens up numerous possibilities for the synthesis of nitrogen-containing heterocycles through cyclization and annulation reactions. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

The amino group can act as a nucleophile in intramolecular reactions or as a reactive site for condensation with various electrophiles, followed by cyclization. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of quinolines, a privileged scaffold in medicinal chemistry. Intramolecular cyclization strategies, potentially involving the ortho-methyl group, could also be envisioned for the synthesis of fused heterocyclic systems like carbazoles, although this would likely require prior functionalization.

Table 2: Potential Cyclization Reactions of 4-(3-Chlorophenyl)-2-methylaniline

| Reagent | Reaction Type | Resulting Heterocycle |

| Diethyl malonate | Condensation/Cyclization | Quinolone derivative |

| 1,3-Diketone | Paal-Knorr synthesis | Pyrrole derivative |

| Phosgene equivalent | Carbonylation/Cyclization | Isocyanate, leading to ureas or carbamates |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for delineating the molecular framework of organic compounds by probing the magnetic environments of atomic nuclei.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

The precise assignment of proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance signals for 4-(3-Chlorophenyl)-2-methylaniline, along with the determination of its three-dimensional structure, is accomplished through a series of multi-dimensional NMR experiments.

COSY (Correlation Spectroscopy): This two-dimensional NMR technique establishes correlations between protons that are coupled to each other, typically through two or three bonds. In the case of 4-(3-Chlorophenyl)-2-methylaniline, COSY spectra would reveal the connectivity of protons on the substituted phenyl rings, aiding in the assignment of adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹³C signals by linking them to their corresponding, and often more readily identifiable, ¹H signals. For instance, the methyl carbon signal would exhibit a cross-peak with the protons of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Providing information on longer-range couplings (typically 2-4 bonds), the HMBC experiment is crucial for piecing together the molecular skeleton. It allows for the identification of correlations between protons and carbons that are not directly bonded, such as the protons on one aromatic ring and the quaternary carbons of the other, thereby confirming the linkage between the two aryl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of atoms within a molecule, irrespective of their bonding connectivity. Through-space interactions, known as Nuclear Overhauser Effects (NOEs), are observed between protons that are close to each other. For 4-(3-Chlorophenyl)-2-methylaniline, NOESY data would be pivotal in defining the torsional angle between the two phenyl rings by identifying NOEs between protons on the separate rings.

Isotropic Chemical Shift Analysis

The isotropic chemical shifts observed in the NMR spectra of 4-(3-Chlorophenyl)-2-methylaniline are a direct reflection of the local electronic environment of each nucleus. The electron-donating nature of the methyl (-CH₃) and amino (-NH₂) groups leads to increased shielding and consequently, upfield shifts (lower ppm values) for nearby nuclei. Conversely, the electron-withdrawing chloro (-Cl) group causes deshielding, resulting in downfield shifts (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Chlorophenyl)-2-methylaniline

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.15 | ~17.5 |

| -NH₂ | ~3.7 (broad) | - |

| Aromatic C-H | 6.70 - 7.45 | 115.0 - 135.0 |

| Aromatic C-Cl | - | ~134.0 |

| Aromatic C-N | - | ~145.0 |

| Aromatic C-C | - | ~130.0 - 142.0 |

| Note: The presented values are theoretical estimations based on established substituent effects and data from analogous molecules. Actual experimental values may differ. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a unique molecular fingerprint based on the characteristic vibrations of a molecule's bonds.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode.

Table 2: Characteristic FT-IR Absorption Frequencies for 4-(3-Chlorophenyl)-2-methylaniline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | 3350 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2960 |

| C=C Aromatic Ring Stretching | 1450 - 1600 |

| N-H Bending | 1580 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-Cl Stretching | 600 - 800 |

| Note: These are characteristic frequency ranges and the exact peak positions for the title compound may vary. |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of light. It is particularly effective for observing vibrations of non-polar and symmetric bonds.

Table 3: Predicted Raman Active Vibrational Modes for 4-(3-Chlorophenyl)-2-methylaniline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1550 - 1620 |

| Ring Breathing Mode | 990 - 1010 |

| C-Cl Stretching | 600 - 800 |

| Note: These are characteristic frequency ranges and the exact peak positions for the title compound may vary. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower to higher energy molecular orbitals. For 4-(3-Chlorophenyl)-2-methylaniline, the principal electronic transitions are of the π → π* and n → π* type, originating from the conjugated π-system of the biphenyl (B1667301) core and the non-bonding electrons of the nitrogen and chlorine atoms.

The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups. The interplay of the electron-donating and withdrawing substituents on the aromatic rings influences the energy gap between the molecular orbitals, thereby affecting the λ_max values.

Table 4: Predicted Electronic Transitions for 4-(3-Chlorophenyl)-2-methylaniline

| Transition Type | Predicted λ_max Range (nm) |

| π → π | 250 - 320 |

| n → π | 330 - 380 |

| Note: The exact absorption maxima are solvent-dependent. The provided ranges are general estimations. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for studying organic molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. For a molecule like 4-(3-Chlorophenyl)-2-methylaniline, DFT calculations would predict bond lengths, bond angles, and dihedral angles. These theoretical structural parameters can be compared with experimental data if available, for instance, from X-ray crystallography. scienceopen.com

Furthermore, DFT is instrumental in analyzing the electronic structure, providing details about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the generation of molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its reactive sites. scienceopen.com

Hartree-Fock (HF) and Post-HF Calculations

The Hartree-Fock (HF) method is another foundational quantum chemistry technique. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced calculations. wikipedia.orginsilicosci.com While computationally less intensive than other methods, HF does not fully account for electron correlation, which can affect the accuracy of the results. insilicosci.com

Post-HF methods, such as Møller–Plesset perturbation theory (MP2), build upon the HF results to include electron correlation, leading to more accurate energy and property predictions. researchgate.net For a comprehensive theoretical study of 4-(3-Chlorophenyl)-2-methylaniline, both HF and post-HF calculations would be valuable for benchmarking and obtaining highly accurate results.

Basis Set Selection and Computational Efficiency

The accuracy and computational cost of both DFT and HF calculations are heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or def2-TZVP, provide a more flexible description of the electron distribution and yield more accurate results, but at a higher computational cost. nih.govfrontiersin.orgmdpi.com The selection of an appropriate basis set involves a trade-off between the desired accuracy and the available computational resources. For a molecule of the size of 4-(3-Chlorophenyl)-2-methylaniline, a variety of basis sets could be employed, and the choice would be guided by the specific property being investigated.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

HOMO-LUMO Energy Gaps and Molecular Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For 4-(3-Chlorophenyl)-2-methylaniline, the calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity profile.

The table below illustrates hypothetical data that could be generated from such a calculation.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for 4-(3-Chlorophenyl)-2-methylaniline were not found in the searched literature.

Conceptual Density Functional Theory Descriptors (e.g., Electrophilicity, Hardness, Softness)

Conceptual DFT provides a framework for quantifying global reactivity indices based on the energies of the frontier molecular orbitals. frontiersin.orgscielo.org.mxjmcs.org.mx These descriptors offer a deeper understanding of a molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov

Chemical Softness (S): Is the reciprocal of hardness and indicates the ease of electron cloud deformation.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO. For 4-(3-Chlorophenyl)-2-methylaniline, these values would characterize its behavior as an electrophile or nucleophile and predict its reactivity in various chemical reactions.

Below is an example of a data table for these descriptors.

| Reactivity Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.50 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.30 eV |

| Chemical Softness (S) | 1/η | 0.43 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.66 eV |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for 4-(3-Chlorophenyl)-2-methylaniline were not found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for understanding the electronic distribution and reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For substituted aromatic systems like 4-(3-Chlorophenyl)-2-methylaniline, the MEP is influenced by the interplay of various substituent effects. The electrostatic potential at any point near the molecule represents the electrostatic energy a positive test charge would experience. Regions with negative electrostatic potential (typically colored red or yellow) signify an attractive interaction and are susceptible to electrophilic attack, while positive potential areas (colored blue) indicate repulsion and are sites for nucleophilic attack nih.gov.

In computational studies of chlorinated biphenyls, a strong correlation has been found between the MEP and the substitution pattern. Generally, highly negative electrostatic potentials are localized on the electronegative chlorine atoms, while the aromatic rings exhibit more positive potentials nih.gov. For 4-(3-Chlorophenyl)-2-methylaniline, the MEP would likely show a negative potential around the nitrogen atom of the aniline (B41778) group and the chlorine atom on the phenyl ring, making these sites potential centers for electrophilic interactions. The aromatic rings themselves will have a non-uniform potential distribution, influenced by the electron-donating methyl and amino groups and the electron-withdrawing chloro-phenyl group nih.govnih.gov. The MEP shift due to these functional groups is a strong predictor of the substituent effects on the molecule's electronic behavior in chemical reactions rsc.org. Understanding this potential map is vital for rationalizing non-covalent interactions, reactivity trends, and potential binding modes with biological targets nih.gov.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules by calculating parameters such as polarizability (α) and the first-order hyperpolarizability (β).

Theoretical studies on substituted biphenyl (B1667301) and aniline derivatives suggest that these structural motifs can be promising for NLO applications. The NLO response is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In 4-(3-Chlorophenyl)-2-methylaniline, the aniline moiety acts as an electron donor, while the chlorophenyl group can act as an acceptor, facilitating ICT across the biphenyl-like structure.

Calculations for related compounds, such as phosphonato-substituted bithiophenes, have shown that modifications to the molecular structure can lead to significant NLO responses, which are characterized by nonlinear absorption at specific wavelengths nih.gov. For molecules to exhibit significant second-order NLO effects (characterized by β), they must be non-centrosymmetric preprints.org. Computational modeling of various organic derivatives allows for the determination of electronic properties and NLO activity, with studies showing that specific substitutions can enhance these properties, identifying promising candidates for NLO materials nih.gov. The calculation of hyperpolarizability helps in understanding how the juxtaposition of electron-releasing and electron-withdrawing units within the molecule can modulate its NLO characteristics rsc.org.

Natural Bond Orbital (NBO) and Natural Charges Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the electron density of a molecule. materialsciencejournal.org It provides a localized, Lewis-like description of the molecular bonding pattern. wikipedia.orgwisc.edu

In molecules containing chlorophenyl and aniline moieties, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to molecular stability. These interactions involve the delocalization of electron density from occupied Lewis-type orbitals (donors, such as lone pairs) to unoccupied non-Lewis type orbitals (acceptors, typically antibonding orbitals). materialsciencejournal.orgwikipedia.org

The analysis also provides natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. In a molecule like 4-(3-Chlorophenyl)-2-methylaniline, the chlorine and nitrogen atoms are expected to carry negative natural charges, while the carbon atoms bonded to them and the hydrogen atoms of the amine group would be more positive. This charge distribution is fundamental to understanding the molecule's electrostatic potential and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(Cl) | π(C-C) of Phenyl Ring | ~12.0 | Hyperconjugation (Lone Pair → Antibond) |

| n(N) | σ(C-C) of Aniline Ring | Variable | Hyperconjugation (Lone Pair → Antibond) |

| π(C-C) | π(C-C) | Variable | π-π Conjugation |

Note: The values in the table are illustrative, based on findings for structurally similar compounds, and represent the types of interactions expected for 4-(3-Chlorophenyl)-2-methylaniline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govmdpi.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govresearchgate.net For a compound like 4-(3-Chlorophenyl)-2-methylaniline, these descriptors can be categorized as follows:

1D and 2D Descriptors: These are calculated from the molecular formula and the 2D representation, respectively. They include molecular weight, atom counts, and topological indices which describe molecular size, branching, and connectivity. nih.gov

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors related to molecular shape and volume. nih.gov

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), polar surface area (PSA), and hydrogen bonding capabilities, which are crucial for pharmacokinetic properties. nih.gov

Electronic and Quantum Chemical Descriptors: These are derived from quantum chemical calculations and include dipole moment, orbital energies (HOMO, LUMO), and electrostatic potential values. These descriptors quantify the electronic distribution and reactivity of the molecule. researchgate.net

In QSAR studies of substituted anilines and biphenyls, descriptors related to lipophilicity, electronic properties (such as the energy of the lowest unoccupied molecular orbital, E-LUMO, and electrophilicity index), and molar refractivity have been shown to correlate significantly with biological activity. researchgate.net The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Connectivity Indices | Atomic connectivity, size, branching |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity, transport characteristics |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity, charge distribution |

| Steric/Geometrical | Molecular Volume, Surface Area | Molecular shape and bulk |

Once a set of relevant descriptors is calculated for a series of compounds, statistical methods are employed to build a predictive model. The goal is to create an equation that can accurately estimate the activity or property of new, untested compounds based solely on their structural descriptors.

Commonly used methods include Multiple Linear Regression (MLR), which creates a linear equation, and various machine learning algorithms like recursive partitioning or support vector machines. nih.gov For complex relationships, non-linear methods may provide more accurate models. The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures to ensure its reliability. mdpi.com

For classes of compounds like substituted anilines, QSAR models have been successfully developed to predict properties such as blood-brain barrier permeability and other biological activities. nih.gov These models help identify which structural features are most influential. For instance, a model might reveal that increased lipophilicity and specific electronic features enhance a particular activity, providing valuable guidance for the design of new, more potent analogues.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic focus only)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a small molecule (ligand), such as 4-(3-Chlorophenyl)-2-methylaniline, and a biological macromolecule (target), typically a protein. mdpi.comsemanticscholar.org These methods provide detailed mechanistic insights into the binding process at an atomic level.

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a target's active site. mdpi.com The process involves sampling numerous possible poses and scoring them based on their binding affinity, which is estimated using a scoring function. For a ligand like 4-(3-Chlorophenyl)-2-methylaniline, docking studies would identify key interactions with amino acid residues in the binding pocket. These interactions can include:

Hydrogen Bonds: The amine group (-NH2) can act as a hydrogen bond donor.

Hydrophobic Interactions: The two phenyl rings and the methyl group can form hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonds: The chlorine atom can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking results provide a static snapshot of the most probable binding mode and help rationalize the compound's activity by identifying the specific molecular interactions responsible for binding. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to analyze the stability and dynamics of the ligand-protein complex over time. mdpi.com An initial docked pose is placed in a simulated physiological environment (typically water with ions), and the movements of all atoms are calculated over a period of nanoseconds or longer. nih.govresearchgate.net

MD simulations provide crucial mechanistic information by:

Assessing Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can determine if the ligand remains stably bound in the active site. A stable complex will show limited RMSD fluctuations after an initial equilibration period. mdpi.comnih.gov

Analyzing Interaction Dynamics: MD allows for the analysis of the persistence of key interactions (like hydrogen bonds) over the simulation time. It can reveal which interactions are transient and which are stable, providing a more realistic picture of the binding mechanism. researchgate.net

Revealing Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are not always apparent from static docking studies.

Together, these computational techniques offer a detailed, mechanistic understanding of how 4-(3-Chlorophenyl)-2-methylaniline might interact with a specific biological target, guiding further experimental studies and the rational design of new therapeutic agents. semanticscholar.org

Protein-Ligand Binding Modes and Energetics

The binding of 4-(3-Chlorophenyl)-2-methylaniline to a protein's active site is likely to be governed by a combination of hydrophobic interactions, hydrogen bonding, and halogen bonding. The two aromatic rings provide a significant hydrophobic surface that can interact favorably with nonpolar residues in a binding pocket. Specifically, π-stacking interactions between the phenyl rings of the ligand and aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan are anticipated to be a major stabilizing factor. nih.gov

The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue. The amino group of the methylaniline moiety can act as a hydrogen bond donor, forming interactions with suitable acceptor groups on the protein, such as the side chains of aspartate, glutamate, or asparagine. Conversely, the nitrogen atom could also act as a hydrogen bond acceptor.

The energetics of binding are determined by the sum of all intermolecular forces between the ligand and the protein, as well as the energetic cost of conformational changes in both molecules upon binding. The binding free energy (ΔG_bind) is a key thermodynamic parameter that indicates the affinity of a ligand for a protein. While specific binding energy values for 4-(3-Chlorophenyl)-2-methylaniline are not available, a hypothetical breakdown of the energetic contributions can be illustrated.

| Interaction Type | Exemplary Energy Contribution (kcal/mol) | Potential Interacting Residues |

|---|---|---|

| Hydrophobic Interactions (π-π stacking) | -2.0 to -5.0 | Phe, Tyr, Trp |

| Hydrogen Bonding | -1.5 to -4.0 | Asp, Glu, Ser, Thr, Asn, Gln |

| Halogen Bonding | -0.5 to -2.0 | Backbone C=O, Ser, Thr, Tyr |

| Van der Waals Interactions | -3.0 to -6.0 | Various nonpolar residues |

| Desolvation Penalty | +2.0 to +5.0 | N/A |

| Conformational Strain | +1.0 to +3.0 | N/A |

| Total Binding Energy (ΔG_bind) | -4.0 to -9.0 (Favorable) | Overall Binding Pocket |

Note: The energy contributions in this table are illustrative examples and not based on experimental data for 4-(3-Chlorophenyl)-2-methylaniline.

Conformational Analysis and Stability in Simulated Environments

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule in a simulated biological environment, such as in a box of water molecules. nih.gov These simulations track the movements of all atoms over time, providing insights into the molecule's flexibility and the stability of different conformations. A key metric to analyze the stability of a particular conformation is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable conformation will exhibit relatively small RMSD fluctuations.

The stability of 4-(3-Chlorophenyl)-2-methylaniline in a simulated aqueous environment would also be influenced by its interactions with water molecules. The polar amino group would be expected to form hydrogen bonds with surrounding water molecules, while the hydrophobic phenyl rings would have a tendency to be shielded from the aqueous environment, a factor that can drive binding to a protein's hydrophobic pocket.

An illustrative table of conformational states and their relative energies, as might be determined from quantum mechanical calculations, is provided below.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Twisted (Global Minimum) | 45-60 | 0.0 | 75 |

| Near-Planar | 10-20 | 2.5 | 15 |

| Perpendicular | 80-90 | 4.0 | 10 |

Note: The data in this table is hypothetical and serves to illustrate the expected conformational preferences based on studies of similar substituted biphenyl compounds.

Mechanistic Investigations of Reactions Involving 4 3 Chlorophenyl 2 Methylaniline

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for 4-(3-Chlorophenyl)-2-methylaniline often involves a combination of experimental and computational methods. While direct studies on this specific molecule are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on structurally similar anilines, such as 4-methylaniline. Computational studies, using methods like density functional theory (DFT) and coupled cluster (CCSD(T)) theory, are powerful tools for mapping the potential energy surface of a reaction. mdpi.com These studies help in identifying intermediates, transition states, and the most likely reaction pathways.

For instance, in reactions involving radical species like the hydroxyl radical (•OH), several pathways are possible, including hydrogen abstraction from the amino or methyl groups, and radical addition to the aromatic ring. mdpi.com Computational models can predict the activation barriers for each of these pathways. For a molecule like 4-(3-Chlorophenyl)-2-methylaniline, the presence of the chloro- and methyl- substituents would influence the electron density of the aromatic ring and the bond dissociation energies of the N-H and C-H bonds, thus affecting the preferred reaction pathway.

A plausible reaction mechanism for the cyclization of a related aminoacetylenic ketone involves the initial addition of a water molecule to form an enol intermediate, which then rearranges to a 1,3-diketone. mdpi.com This diketone subsequently undergoes ring closure via nucleophilic attack of the amino group on a carbonyl, followed by elimination of a water molecule to yield the final heterocyclic product. mdpi.com This highlights how reaction conditions can dictate the pathway.

Below is a table summarizing hypothetical reaction pathways for 4-(3-Chlorophenyl)-2-methylaniline based on common aniline (B41778) reactivity.

| Reaction Type | Proposed Pathway | Key Intermediates/Transition States | Influencing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Attack of an electrophile on the aromatic ring, directed by the amino and methyl groups. | Arenium ion (sigma complex) stabilized by resonance. | Nature of the electrophile, solvent polarity. |

| Nucleophilic Aromatic Substitution | Reaction with a nucleophile, typically requiring an activating group on the aniline ring. | Meisenheimer complex. | Presence of strong electron-withdrawing groups. |

| Oxidative Coupling | Formation of a radical cation followed by dimerization or reaction with another nucleophile. | Aniline radical cation. | Oxidizing agent, solvent. |

| Condensation Reactions | Reaction with a carbonyl compound to form an imine or enamine. | Carbinolamine intermediate. | pH of the reaction medium. |

Catalytic Cycle Determination in Metal-Mediated Transformations

Metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aniline derivatives like 4-(3-Chlorophenyl)-2-methylaniline are common substrates in these reactions, for example, in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The determination of the catalytic cycle is key to understanding and optimizing these reactions.

A general catalytic cycle for a Suzuki-Miyaura coupling involving an aryl halide and a boronic acid, catalyzed by a palladium(0) complex, can be extrapolated for reactions involving 4-(3-Chlorophenyl)-2-methylaniline if it were, for instance, functionalized with a bromine atom to participate as the halide partner. A study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline provides a relevant model. researchgate.netnih.gov

The catalytic cycle typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (Ar'-B(OR)2) transfers its organic group to the Pd(II) complex, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent can significantly impact the efficiency of each step in the cycle. pitt.edu For instance, bulky electron-rich phosphine (B1218219) ligands can promote oxidative addition and reductive elimination.

The following table outlines a hypothetical catalytic cycle for a Suzuki-Miyaura reaction.

| Step | Description | Palladium Oxidation State Change | Key Species |

|---|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | 0 → +2 | Pd(0)L_n, Ar-X, Ar-Pd(II)(X)L_n |

| 2. Transmetalation | The organic group from the boronic acid derivative replaces the halide on the palladium. | No change | Ar-Pd(II)(X)L_n, Ar'-B(OR)_2, Base, Ar-Pd(II)(Ar')L_n |

| 3. Reductive Elimination | The two aryl groups couple and detach from the palladium center, regenerating the catalyst. | +2 → 0 | Ar-Pd(II)(Ar')L_n, Ar-Ar', Pd(0)L_n |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on reaction rates, which is essential for deducing reaction mechanisms. By analyzing how the reaction rate changes with the concentration of reactants, catalysts, and other species, one can determine the rate law of the reaction. This information helps to identify the species involved in the rate-determining step.

The rate of a reaction is often influenced by the electronic and steric properties of the substituents. In 4-(3-Chlorophenyl)-2-methylaniline, the electron-withdrawing nature of the chlorine atom and the electron-donating and sterically hindering nature of the methyl group would play a significant role in its reactivity compared to unsubstituted aniline.

A hypothetical table of kinetic data for a reaction of 4-(3-Chlorophenyl)-2-methylaniline is presented below.

| Experiment | [4-(3-Chlorophenyl)-2-methylaniline] (M) | [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

| 3 | 0.1 | 0.2 | 1.5 x 10-4 |

From this hypothetical data, the reaction is first order with respect to 4-(3-Chlorophenyl)-2-methylaniline and zero order with respect to Reagent B.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound effect on reaction rates and even alter the reaction mechanism. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

For reactions involving a polar or charged species, a polar solvent can stabilize these species, potentially lowering the activation energy. For example, in a reaction that proceeds through a charged intermediate, a polar protic solvent could be more effective at solvation than a polar aprotic or nonpolar solvent. In a study on the base-catalyzed cyclization of an aminoacetylenic ketone, it was found that the reaction proceeded much slower in aprotic solvents like dioxane and DMSO compared to aqueous ethanol, indicating the importance of water in the reaction mechanism. mdpi.com

The table below summarizes the expected effects of different solvent types on common reaction mechanisms that 4-(3-Chlorophenyl)-2-methylaniline might undergo.

| Solvent Type | Characteristics | Effect on SN1-type Reactions | Effect on SN2-type Reactions |

|---|---|---|---|

| Polar Protic (e.g., water, ethanol) | High dielectric constant, can form hydrogen bonds. | Strongly accelerates by stabilizing the carbocation intermediate and the leaving group. | Can slow down the reaction by solvating the nucleophile. |

| Polar Aprotic (e.g., acetone (B3395972), DMSO) | High dielectric constant, cannot donate hydrogen bonds. | Accelerates, but generally less than polar protic solvents. | Strongly accelerates by solvating the cation but not the nucleophile. |

| Nonpolar (e.g., hexane, toluene) | Low dielectric constant. | Strongly disfavors due to inability to stabilize charged intermediates. | Generally slow, but possible if reactants are sufficiently nonpolar. |

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. By replacing an atom with one of its isotopes (e.g., replacing hydrogen with deuterium), one can often determine whether a particular bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE).

If a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium (B1214612) will typically result in a slower reaction rate (a primary KIE, kH/kD > 1). If the bond is not broken in the rate-determining step, the effect on the rate will be small or negligible (a secondary KIE, kH/kD ≈ 1).

For 4-(3-Chlorophenyl)-2-methylaniline, an isotopic labeling study could be designed to distinguish between different possible reaction pathways. For example, to determine if hydrogen abstraction from the methyl group or the amino group is rate-determining in an oxidation reaction, one could synthesize deuterated analogues (4-(3-chlorophenyl)-2-(trideuteriomethyl)aniline or 4-(3-chlorophenyl)-2-methyl-N,N-dideuterioaniline) and compare their reaction rates to the non-deuterated compound.

The following table illustrates hypothetical outcomes of a deuterium labeling study.

| Labeled Compound | Hypothetical Reaction | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| 4-(3-Chlorophenyl)-2-(trideuteriomethyl)aniline | Oxidation by KMnO4 | 6.5 | C-H bond cleavage at the methyl group is part of the rate-determining step. |

| 4-(3-Chlorophenyl)-2-methyl-N,N-dideuterioaniline | Oxidation by KMnO4 | 1.2 | N-H bond cleavage is not involved in the rate-determining step. |

| Deuterated solvent (e.g., D2O) | Acid-catalyzed hydrolysis | 2.1 | Proton transfer from the solvent is involved in the rate-determining step. |

Applications in Organic Synthesis and Scaffold Design

Role as a Building Block in Complex Molecular Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Substituted anilines and biphenyls are foundational building blocks for a vast array of functional molecules. The 4-(3-chlorophenyl)-2-methylaniline structure serves as a pre-assembled biphenyl (B1667301) amine, which can streamline synthetic pathways that would otherwise require separate steps to form the biphenyl linkage (e.g., via Suzuki coupling) and then introduce the amine functionality.

While specific examples detailing the extensive use of 4-(3-chlorophenyl)-2-methylaniline are not widespread, the reactivity of its constituent parts is well-established. The amino group can undergo a wide range of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing various other functional groups.

Cyclization Reactions: Participation in the formation of heterocyclic rings, which are common in pharmaceuticals and materials.

For instance, the synthesis of complex heterocyclic molecules such as isoxazoles often involves the reaction of a ketone with an amine, leading to the formation of an imine followed by cyclization. The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, for example, utilizes a substituted phenyl group in a cyclization reaction to form the final heterocyclic product. wpmucdn.com

Design of Novel Chemical Scaffolds Based on the 4-(3-Chlorophenyl)-2-methylaniline Core

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. Such libraries are essential in drug discovery and materials science for systematically investigating structure-activity relationships. The 4-(3-chlorophenyl)-2-methylaniline framework is an attractive starting point for designing novel scaffolds.

Research has demonstrated the use of the closely related 3-chloro-2-methylaniline (B42847) as a precursor for creating complex heterocyclic systems. For example, it can be converted into 3-chloro-2-methylphenylthiourea, which then reacts with a phenacyl bromide in a Hantzsch thiazole (B1198619) synthesis. This process yields a substituted N-phenyl-1,3-thiazol-2-amine, a scaffold with recognized potential in medicinal chemistry. This illustrates how the 3-chloro-2-methylaniline portion of the target molecule can serve as the foundation for building more elaborate, biologically relevant structures.

Similarly, other research efforts focus on developing new molecular scaffolds, such as tetrahydropyrido[4,3-d]pyrimidines, which have shown promise as inhibitors of human topoisomerase II, a key target in cancer therapy. nih.gov The design of such scaffolds often begins with versatile amine-containing building blocks.

Intermediate in the Preparation of Advanced Materials and Ligands

The structural features of 4-(3-chlorophenyl)-2-methylaniline make it a candidate as an intermediate for advanced materials and ligands. Biphenyl derivatives are known for their use in creating liquid crystals, polymers with specific electronic properties, and porous organic frameworks. The amino group provides a convenient handle for polymerization or for grafting the molecule onto a surface.

Furthermore, the nitrogen atom and the aromatic rings can coordinate with metal ions, making aniline (B41778) derivatives useful precursors for synthesizing ligands. These ligands can form metal complexes with applications in catalysis, sensing, and molecular magnetism. For example, Schiff base ligands, often synthesized from an amine and a carbonyl compound, are used to create a wide variety of metal complexes with diverse structural and electronic properties. mdpi.com The synthesis of pyrrol-3-ones, which can act as ligands, has been achieved through the cyclization of aminoacetylenic ketones derived from substituted anilines. google.com

Precursor for Agrochemical Research (e.g., herbicides, pesticides, strictly excluding safety/efficacy data)

The aniline core is a common feature in many agrochemicals. The simpler, related compound 3-chloro-2-methylaniline is a well-known and important intermediate in the production of the quinolinecarboxylic acid herbicide, quinclorac. google.comprepchem.com The purity of this intermediate directly influences the characteristics of the final agrochemical product. google.com The synthesis of 3-chloro-2-methylaniline itself has been optimized through various methods, including the reduction of 2-chloro-6-nitrotoluene. google.compatsnap.com

Similarly, the related compound 2-(4'-chlorophenyl)aniline is a key intermediate for the synthesis of boscalid, a modern nicotinamide (B372718) fungicide. google.com This highlights the general importance of chloro-substituted biphenyl amines in the development of new agrochemical products. While direct evidence of 4-(3-chlorophenyl)-2-methylaniline being used as an agrochemical precursor is limited, its structural similarity to these vital intermediates suggests its potential as a candidate for investigation in agrochemical research programs.

Future Research Directions

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship is steering research towards more sustainable and green synthetic methodologies. For the synthesis of 4-(3-Chlorophenyl)-2-methylaniline, which is traditionally achieved through cross-coupling reactions, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the adoption of greener reaction media. While many cross-coupling reactions are performed in organic solvents, the exploration of aqueous media or deep eutectic solvents (DESs) presents a more environmentally benign alternative. acs.org For instance, the use of recyclable nanocatalysts in aqueous medium for Suzuki-Miyaura coupling has shown high yields for biaryl synthesis, a strategy that could be adapted for the production of 4-(3-Chlorophenyl)-2-methylaniline. nih.gov Another approach involves electrochemical C-N coupling reactions, which use electrical energy as a driving force, thereby avoiding harsh reaction conditions and reducing the generation of pollutants. nih.govrsc.org

Furthermore, the principles of green chemistry encourage the use of catalytic rather than stoichiometric reagents to minimize waste. rsc.org Research into chemoenzymatic cascades, which couple a chemical reaction like the Suzuki coupling with an enzymatic reaction, could provide a one-pot, sustainable route to chiral biaryl amines. acs.org The use of plant-based extracts for the synthesis of palladium nanoparticles also represents an eco-friendly approach to creating catalysts for C-C coupling reactions. acs.org

| Synthetic Strategy | Green Chemistry Principle | Potential Application for 4-(3-Chlorophenyl)-2-methylaniline Synthesis |

| Aqueous Media Synthesis | Safer Solvents | Suzuki-Miyaura or Buchwald-Hartwig coupling in water to reduce volatile organic compound (VOC) emissions. |

| Deep Eutectic Solvents (DESs) | Safer Solvents | Use of DESs as a recyclable and biodegradable solvent system for cross-coupling reactions. |

| Electrochemical Synthesis | Energy Efficiency | Anodic coupling of the corresponding aniline (B41778) and chlorobenzene derivatives to form the C-N bond. mdpi.com |

| Chemoenzymatic Cascades | Catalysis | One-pot synthesis combining a palladium-catalyzed cross-coupling with an enzymatic resolution to produce enantiomerically pure derivatives. |

| Biogenic Nanoparticles | Renewable Feedstocks | Utilization of palladium nanoparticles synthesized from plant extracts as a recyclable catalyst. acs.org |

Development of Novel Catalytic Systems for Efficient Transformations

The efficiency and scope of the synthesis of 4-(3-Chlorophenyl)-2-methylaniline are heavily reliant on the performance of the catalyst. Future research will undoubtedly focus on the development of more active, stable, and selective catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the workhorses for the synthesis of biaryl amines. wwjmrd.comacs.org Recent advances have focused on developing catalysts that are effective for challenging substrates, such as aryl chlorides, which are often less reactive than their bromide or iodide counterparts. acs.org The development of [(NHC)PdCl2(aniline)] complexes has shown high activity in various cross-coupling reactions, including those involving aryl chlorides. nih.gov

The design of new ligands is crucial for enhancing catalyst performance. Sterically demanding phosphine (B1218219) ligands, for instance, have been shown to be effective in promoting the coupling of challenging substrates. mdpi.com Future work will likely involve the synthesis and screening of novel ligand architectures to further improve catalytic activity and selectivity. Moreover, the exploration of catalysts based on more abundant and less expensive metals, such as nickel, is an active area of research that could provide cost-effective alternatives to palladium. mdpi.com

| Catalyst System | Key Features | Relevance to 4-(3-Chlorophenyl)-2-methylaniline Synthesis |

| Palladium-NHC Complexes | High activity, stability, and versatility in cross-coupling reactions. nih.gov | Efficient synthesis from 3-chloroaniline (B41212) and 2-methylphenylboronic acid or vice versa. |

| Catalysts for Aryl Chlorides | Ability to activate less reactive C-Cl bonds. acs.org | Enables the use of readily available chloroarenes as starting materials. |

| Sterically Hindered Ligands | Promotes reductive elimination and prevents catalyst deactivation. mdpi.com | Improved yields and catalyst turnover numbers in the synthesis. |

| Nickel-Based Catalysts | Cost-effective alternative to palladium with high reactivity. mdpi.com | Potential for a more economical large-scale production process. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions and improving catalyst performance. Advanced spectroscopic techniques that allow for in situ and operando monitoring of chemical reactions provide invaluable insights into the catalytic cycle.

Raman spectroscopy is a powerful tool for real-time monitoring of reactions, as it can provide information about the concentration of reactants, intermediates, and products. acs.orgresearchgate.net In situ Raman spectroscopy has been successfully used to monitor microwave-promoted Suzuki coupling reactions, providing insights into reaction kinetics and competition with side reactions. acs.org Surface-enhanced Raman spectroscopy (SERS) offers even greater sensitivity and has been employed to monitor Suzuki-Miyaura cross-coupling reactions on bifunctional Au-Pd nanocoronal films. rhhz.net The use of single Pd cube dimers for in situ kinetic SERS monitoring of Suzuki-Miyaura reactions further highlights the potential of this technique. nih.gov

Future research in this area will likely involve the application of these and other advanced spectroscopic techniques to study the synthesis of 4-(3-Chlorophenyl)-2-methylaniline. This could involve monitoring the formation of key intermediates in the catalytic cycle, identifying catalyst deactivation pathways, and optimizing reaction parameters for improved efficiency.

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. mdpi.comacs.org For 4-(3-Chlorophenyl)-2-methylaniline, these computational tools can be applied to both predict its properties and to design novel derivatives with enhanced functionalities.

| AI/ML Application | Description | Potential Impact on 4-(3-Chlorophenyl)-2-methylaniline Research |

| Reaction Performance Prediction | ML models trained on high-throughput screening data predict reaction yields and identify optimal conditions. semanticscholar.orgchemrxiv.org | Accelerated optimization of the synthesis of 4-(3-Chlorophenyl)-2-methylaniline. |

| De Novo Molecular Design | AI algorithms generate novel molecules with desired properties. acs.orgtechnologynetworks.com | Design of new derivatives with specific applications, such as in organic electronics or as pharmaceutical leads. |

| Inverse Design Systems | Generates chemical structures that meet predefined property targets. researchgate.net | Targeted synthesis of compounds with optimized electronic and structural features. |

| Catalyst Selection | ML models predict the best catalyst for a specific transformation based on substrate and ligand features. semanticscholar.org | More efficient and rational selection of catalysts for the synthesis. |

Investigation of Novel Reactivity Patterns and Unexplored Transformations

While cross-coupling reactions are the most common methods for synthesizing biaryl amines, the exploration of novel reactivity patterns and transformations of the starting materials or the final product could open up new synthetic avenues and applications.

For instance, the direct C-H functionalization of anilines offers a more atom-economical approach to building molecular complexity. rsc.org While this often targets the ortho and para positions, methods for meta-selective C-S bond formation on anilines have been developed, suggesting that other meta-functionalizations might be possible. acs.org The transformation of chloroanilines under anaerobic conditions by microorganisms also points to novel, biocatalytic routes for modifying this class of compounds. nih.govmdpi.com

Furthermore, the discovery of novel metabolism pathways for chloroanilines could inspire new synthetic strategies. nih.govplos.orgresearchgate.net The development of new palladium-catalyzed reactions, such as the deaminative Suzuki-Miyaura coupling of anilines, provides an alternative to traditional cross-coupling methods. nih.gov

Computational Design of Derivatives with Tuned Electronic and Structural Properties

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for understanding and predicting the electronic and structural properties of molecules. researchgate.netnih.gov This knowledge can then be used to design derivatives of 4-(3-Chlorophenyl)-2-methylaniline with tailored properties for specific applications.

DFT studies can be used to investigate the effect of substituents on the geometry, electronic structure, and spectroscopic properties of halogenated anilines. researchgate.netdntb.gov.ua This information is crucial for designing molecules with specific photophysical or electronic characteristics, which is important for applications in materials science. Computational studies on the torsional energetics of biaryls can also provide insights into their conformational preferences, which is important for understanding their biological activity. nih.gov

By combining computational modeling with synthetic chemistry, it is possible to design and synthesize novel derivatives of 4-(3-Chlorophenyl)-2-methylaniline with precisely controlled properties. For example, DFT calculations could be used to predict the impact of different substituents on the HOMO-LUMO gap of the molecule, thereby tuning its optical and electronic properties for use in organic light-emitting diodes (OLEDs) or other electronic devices. sci-hub.se

| Computational Method | Application | Goal for 4-(3-Chlorophenyl)-2-methylaniline Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and spectroscopic properties. researchgate.net | Design of derivatives with specific HOMO-LUMO gaps for optoelectronic applications. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and excited state properties. sci-hub.se | Development of novel dyes and photofunctional materials. |

| Molecular Mechanics | Analysis of conformational preferences and intermolecular interactions. nih.gov | Understanding structure-activity relationships for biological applications. |

| Quantum Machine Learning | High-throughput screening of virtual libraries of compounds for desired properties. | Rapid identification of promising derivatives for synthesis and testing. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Chlorophenyl)-2-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution between 3-chlorophenyl halides and 2-methylaniline derivatives. For example, using copper(I) iodide as a catalyst in dimethylformamide (DMF) at 110–130°C under nitrogen atmosphere achieves moderate yields (50–65%) . Base selection (e.g., potassium carbonate) and solvent polarity critically affect regioselectivity and byproduct formation. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing 4-(3-Chlorophenyl)-2-methylaniline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and methyl group position. For instance, the methyl group at C2 appears as a singlet (~δ 2.3 ppm) in ¹H NMR, while the aromatic protons show splitting patterns consistent with meta-chloro substitution . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and amine/imine functional groups .

Q. How does the chloro substituent influence the compound’s solubility and stability in aqueous vs. organic media?

- Methodological Answer : The 3-chlorophenyl group increases hydrophobicity, reducing solubility in water (<0.1 mg/mL at 25°C) but enhancing stability in organic solvents like dichloromethane or ethanol. Stability studies under varying pH (2–12) reveal degradation via hydrolysis of the amine group in strongly acidic/basic conditions, requiring storage in inert, anhydrous environments .

Advanced Research Questions

Q. What strategies mitigate regiochemical challenges during functionalization of 4-(3-Chlorophenyl)-2-methylaniline?

- Methodological Answer : The methyl group at C2 and chloro at C3 create steric and electronic effects that direct electrophilic substitution to the para position of the aniline ring. For example, nitration with fuming HNO₃ in H₂SO₄ at 0°C yields 4-nitro derivatives selectively (>80% yield). Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids requires palladium(II) acetate and ligand optimization to suppress homo-coupling byproducts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, revealing a HOMO localized on the aniline ring, suggesting nucleophilic reactivity. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) show binding affinities driven by halogen-π interactions with the 3-chlorophenyl group, validated via in vitro inhibition assays .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from impurity profiles or isomer formation. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) identifies common byproducts like 3-chloro-N-methyl derivatives. Standardizing assay conditions (e.g., broth microdilution vs. disk diffusion) and using certified reference materials reduce variability .

Q. How does the methyl group at C2 impact the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : In rodent studies, the methyl group slows metabolism by cytochrome P450 enzymes, increasing plasma half-life (t₁/₂ = 4.2 h vs. 1.8 h for unmethylated analogs). However, it reduces blood-brain barrier penetration due to increased molecular weight and logP. LC-MS/MS quantification in plasma and tissues confirms dose-dependent accumulation in the liver and kidneys .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.